3-Bromo-4-methylpyridine
Description
Significance of Halogenated Pyridines in Contemporary Organic Synthesis
Halogenated pyridines are particularly valuable intermediates in organic synthesis. eurekalert.org The presence of a carbon-halogen bond (C-Hal) on the electron-deficient pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. nsf.govnih.gov These compounds serve as key precursors for diversification in pharmaceutical and agrochemical research, enabling structure-activity relationship (SAR) studies through various cross-coupling reactions. nsf.govmdpi.com
The electron-withdrawing nature of halogens enhances the reactivity of the pyridine ring toward nucleophilic substitution, while also making them suitable substrates for transition metal-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. innospk.comrsc.org This versatility allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement in the synthesis of modern therapeutic agents and functional materials. nsf.govnih.gov
Positional Isomerism and Substituent Effects on Pyridine Reactivity
The reactivity of the pyridine ring is highly dependent on the nature and position of its substituents. canterbury.ac.nzkoreascience.kr Unlike benzene (B151609), the pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions more difficult than on benzene, requiring harsh conditions. pearson.comwikipedia.org When EAS does occur, it preferentially takes place at the 3-position (meta-position), which is the most electron-rich carbon. wikipedia.orgquora.com Conversely, the electron-deficient 2- and 4-positions are more susceptible to nucleophilic attack. wikipedia.orgquora.com
Positional isomerism, therefore, plays a critical role in determining the chemical behavior of a substituted pyridine. mdpi.com The interplay between the inductive and resonance effects of substituents and the intrinsic electronic properties of the pyridine nitrogen dictates the regioselectivity of reactions. canterbury.ac.nzkoreascience.kr For instance, an electron-donating group like a methyl group can modulate the electron density of the ring, while an electron-withdrawing halogen atom influences its susceptibility to both nucleophilic and electrophilic reagents. In a disubstituted pyridine like 3-Bromo-4-methylpyridine, the combined effects of both groups govern its unique reactivity profile.
Research Context of this compound within Functionalized Pyridine Chemistry
Within the vast field of functionalized pyridines, this compound (also known as 4-Methyl-3-bromopyridine) has emerged as a significant and versatile building block. chemimpex.cominnospk.com Its structure, featuring a bromine atom at the 3-position and a methyl group at the 4-position, makes it an ideal intermediate for synthesizing a wide range of more complex molecules. guidechem.com
This compound is frequently used in the development of pharmaceuticals and agrochemicals. chemimpex.comguidechem.com The bromine atom at the C-3 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups. innospk.comresearchgate.netwits.ac.za
One common synthetic route to this compound involves the diazotization of 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction with a bromide source. google.comsmolecule.com This method is reported to be highly efficient, with yields reaching up to 95%. smolecule.comchemicalbook.com An alternative pathway begins with 4-methyl-3-nitropyridine (B1297851), which is first reduced to 4-methyl-3-aminopyridine and then subjected to the diazotization-bromination sequence. google.comsmolecule.com
The utility of this compound is demonstrated in its application as a precursor for synthesizing active pharmaceutical ingredients (APIs), including potent inhibitors for enzymes like phosphodiesterase type 4 (PDE4) and ligands for the GABA-A receptor. sigmaaldrich.com Its role as a key intermediate underscores the importance of strategically functionalized pyridines in drug discovery and materials science. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3430-22-6 |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 198.8-200 °C |
| Density | ~1.549 g/mL at 25 °C |
| Refractive Index | ~1.553-1.560 |
| Flash Point | 74.1-79.4 °C |
This table contains data sourced from references , sigmaaldrich.com, and innospk.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355828 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-22-6 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Bromo 4 Methylpyridine
Regioselective Bromination Approaches
Direct bromination of the 4-methylpyridine (B42270) ring requires careful control to ensure the bromine atom is introduced at the desired 3-position. The inherent electronic properties of the pyridine (B92270) ring, influenced by the nitrogen atom and the methyl group, govern the regioselectivity of the reaction.
Electrophilic Bromination of Methylpyridine Precursors
The electrophilic substitution on a pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.orgresearchgate.net The nitrogen atom makes the positions ortho (2, 6) and para (4) to it particularly electron-deficient. The methyl group at the 4-position is an electron-donating group, which activates the ring towards electrophilic attack, but its directing influence must compete with the deactivating effect of the ring nitrogen.
In the case of 4-methylpyridine, electrophilic attack is favored at the 3- and 5-positions, which are less deactivated by the nitrogen atom. Therefore, direct bromination can theoretically yield the desired 3-bromo-4-methylpyridine. The mechanism involves the generation of an electrophilic bromine species, which attacks the pyridine ring to form a positively charged intermediate (an arenium ion). libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. libretexts.org
Utilization of Specific Brominating Reagents and Optimized Conditions
To achieve regioselective bromination, specific reagents and conditions are employed. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). vulcanchem.com The reaction often requires a catalyst, such as a Lewis acid like iron(III) bromide (FeBr₃), to polarize the bromine molecule and increase its electrophilicity.
The choice of solvent and temperature is also critical. Anhydrous solvents are typically used to prevent side reactions. vulcanchem.com For instance, halogenation of 4-methylpyridine can be performed at low temperatures in a solvent like dichloromethane (B109758) to yield this compound. The reaction conditions must be carefully optimized to maximize the yield of the desired 3-bromo isomer and minimize the formation of other isomers or polybrominated products.
| Reagent Type | Example Reagent | Typical Conditions | Purpose |
| Brominating Agent | N-Bromosuccinimide (NBS) | Dichloromethane, -78°C | Provides a source of electrophilic bromine. |
| Brominating Agent | Bromine (Br₂) | Acetic Acid, Lewis Acid Catalyst | Classic electrophilic bromination. |
| Catalyst | Iron(III) bromide (FeBr₃) | Used with Br₂ | Increases the electrophilicity of bromine. |
Multi-Step Synthesis from Alternative Pyridine Derivatives
An alternative and often higher-yielding approach to synthesizing this compound involves a multi-step sequence starting from a functionalized pyridine derivative. A common and efficient method begins with 4-methyl-3-nitropyridine (B1297851). google.com
Catalytic Hydrogenation-Reduction of Nitro-Pyridines to Aminopyridines
The first step in this pathway is the reduction of the nitro group of 4-methyl-3-nitropyridine to an amino group, yielding 4-methyl-3-aminopyridine. google.comvulcanchem.com This transformation is typically accomplished through catalytic hydrogenation.
The reaction involves dissolving 4-methyl-3-nitropyridine in a solvent such as methanol (B129727) and reacting it with hydrogen gas under pressure in the presence of a metal catalyst. google.com Commonly used catalysts include palladium on carbon (Pd/C) or Raney nickel. vulcanchem.com This reduction is generally clean and highly efficient, with reported molar yields reaching up to 95-97%. smolecule.com
| Parameter | Details | Finding |
| Starting Material | 4-Methyl-3-nitropyridine | A readily available precursor for the multi-step synthesis. google.com |
| Solvent | Methanol | The standard solvent used for this hydrogenation reaction. google.com |
| Catalyst | 10% Pd/C or Raney Ni | Effective catalysts for the nitro group reduction. google.com |
| Reaction Conditions | 20-40 °C, 0.5 MPa H₂ pressure | Mild conditions suitable for industrial scale-up. google.com |
| Product | 4-Methyl-3-aminopyridine | The key intermediate for the subsequent diazotization step. google.com |
| Yield | 93-97% | The reduction is highly efficient. google.comsmolecule.com |
Diazotization and Subsequent Halogenation Reactions
The 4-methyl-3-aminopyridine produced in the previous step is then converted to the target compound via a diazotization reaction, followed by halogenation, a process similar to the Sandmeyer reaction. google.comthieme-connect.com The amino group is transformed into a diazonium salt, which is an excellent leaving group and can be readily replaced by a bromide ion.
The process involves treating the 4-methyl-3-aminopyridine with an acid, typically 48% hydrobromic acid (HBr), at low temperatures. google.comchemicalbook.com A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise, which generates the intermediate diazonium salt. google.comvulcanchem.com
Conversion of Aminopyridines to Bromopyridines
Following the formation of the diazonium salt, the bromine atom is introduced. In this specific synthesis, bromine is added to the acidic solution prior to the addition of sodium nitrite. google.com The reaction is carefully maintained at a low temperature, typically between -10 °C and 0 °C, throughout the additions to ensure the stability of the diazonium intermediate. google.com
After the reaction is complete, the mixture's pH is adjusted to become alkaline (around pH 9) using a base like sodium hydroxide (B78521). google.comchemicalbook.com The final product, this compound, is then extracted from the aqueous solution using an organic solvent, dried, and concentrated. google.com This diazotization-bromination sequence is highly effective, with reported molar yields of approximately 95%. smolecule.comchemicalbook.com
| Step | Reagents | Temperature | Molar Yield |
| Salt Formation | 4-methyl-3-aminopyridine, 48% HBr | Cooled in ice-salt bath | - |
| Bromination/Diazotization | Bromine (Br₂), 40% Sodium Nitrite (aq) | -10 °C to 0 °C | 95% google.comsmolecule.comchemicalbook.com |
| Work-up | Sodium Hydroxide (50%), Ethyl Acetate | Below 20 °C | - |
Development and Optimization of Synthetic Pathways
The primary route for synthesizing this compound is a multi-step process that has been optimized for high efficiency and yield. This pathway begins with a readily available starting material and proceeds through key intermediates under carefully controlled conditions.
A highly efficient and industrially viable method for preparing this compound starts with 4-methyl-3-nitropyridine. google.com The process involves two main transformations: the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce the bromine atom.
The first step is the catalytic hydrogenation of 4-methyl-3-nitropyridine. google.com This reduction is typically carried out in methanol using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.com The reaction is conducted under mild conditions, with temperatures ranging from 20–40 °C and a hydrogen pressure of 0.5 MPa, to yield 4-methyl-3-aminopyridine. google.com This step is highly efficient, with reported yields of up to 97%.
The subsequent bromination of 4-methyl-3-aminopyridine involves its conversion into an acid salt, which is then cooled to between -10 °C and 0 °C. google.com Bromine is added dropwise, followed by an aqueous solution of sodium nitrite. google.comchemicalbook.com After the addition is complete, the reaction mixture's pH is adjusted to approximately 9 with sodium hydroxide, and the final product, this compound, is isolated through extraction, drying, and concentration. google.comchemicalbook.com
Strategies for Enhanced Reaction Yields and Selectivity
Achieving high yields and selectivity is critical in the synthesis of this compound. The established pathway has been optimized to consistently produce molar yields exceeding 90%.
Several factors contribute to these favorable outcomes:
Catalyst Selection: In the initial reduction step, catalysts like Pd/C and Raney nickel are employed to ensure high conversion rates and selectivity, avoiding over-reduction or saturation of the pyridine ring. google.com
Temperature Control: Precise temperature management is crucial, particularly during the bromination step. The reaction is maintained at low temperatures (-10 °C to 0 °C) during the addition of bromine and sodium nitrite to control the reactivity of the diazonium salt intermediate and prevent side reactions. google.comchemicalbook.com
Directing Group Effect: The high regioselectivity of the bromination at the 3-position is attributed to the directing effects of the amino group in the 4-methyl-3-aminopyridine intermediate under the specified reaction conditions.
Controlled Reagent Addition: The slow, dropwise addition of bromine and sodium nitrite solution ensures that the reagents react efficiently and minimizes the formation of impurities. chemicalbook.com One specific protocol details adding bromine over 30-35 minutes and the sodium nitrite solution over 60-70 minutes, followed by a final stir, to achieve a molar yield of 95%. chemicalbook.com
Table 1: Optimized Synthesis Parameters for this compound
| Step | Starting Material | Key Reagents/Catalysts | Temperature | Reported Yield | Source(s) |
|---|---|---|---|---|---|
| 1. Reduction | 4-Methyl-3-nitropyridine | Pd/C or Raney Ni, H₂, Methanol | 20-40 °C | Up to 97% | , google.com |
| 2. Bromination | 4-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | -10 °C to 0 °C | ~95% | google.com, chemicalbook.com |
Efficiency Improvements in Reaction Sequences and Industrial Scalability
The described synthetic method is not only high-yielding but has also been designed with industrial-scale production in mind. google.com Several features of the process contribute to its efficiency and scalability:
Mild Reaction Conditions: The use of moderate temperatures and pressures (0.5 MPa) for the hydrogenation step reduces energy costs and enhances safety. google.com
Simplified Aftertreatment: The workup procedure is straightforward, involving extraction with common solvents like ethyl acetate, drying over anhydrous agents, and concentration to isolate the final product. google.comchemicalbook.com
Catalyst Management: For industrial applications, the use of diatomite filtration after the hydrogenation step is recommended. This practice facilitates the safe removal and recovery of the palladium catalyst and prevents potential ignition risks associated with the catalyst.
These characteristics make the synthetic route a practical and economically viable option for large-scale manufacturing of this compound. google.com
Implementation of Green Chemistry Principles in Synthesis
In line with modern chemical manufacturing standards, efforts are being made to incorporate green chemistry principles into the synthesis of pyridine derivatives. This involves designing environmentally benign routes, minimizing waste, and utilizing energy-efficient technologies.
Development of Environmentally Benign Synthetic Route Design
The design of synthetic routes that are less harmful to the environment is a key goal of green chemistry. unibo.it For the synthesis of this compound and related compounds, this involves optimizing catalysts and exploring alternative reaction media.
The established synthesis of this compound already incorporates a catalytic hydrogenation step, which is a greener alternative to stoichiometric reducing agents that generate large amounts of waste. google.com Further advancements in green synthetic design for pyridine derivatives include:
Catalyst Optimization: Research into Suzuki coupling reactions for pyridine derivatives has identified optimal, highly efficient catalyst systems, such as the combination of K₂CO₃ and Pd(dppf)Cl₂, that improve yields and demonstrate good substrate adaptability under green conditions. researchgate.net
Solvent-Free Reactions: Some modern synthetic processes, such as the preparation of certain imidazole (B134444) derivatives, have been designed to use a transition metal catalyst without any solvent, significantly reducing waste and environmental impact. google.com
Flow Chemistry: Continuous flow chemistry is being implemented for cross-coupling reactions involving bromo-pyridines. acs.org This technology offers enhanced safety, improved reaction efficiency, and better control over reaction parameters compared to traditional batch processing. acs.org Flow settings can also prolong catalyst lifetime and allow for continuous processes through catalyst immobilization, aiding in its recovery and reuse. acs.org
Minimization of Hazardous Substances and Waste Generation
A core tenet of green chemistry is the reduction or elimination of hazardous substances and the waste they generate. unibo.it The synthesis of this compound traditionally uses toxic reagents like bromine and involves diazotization, which produces waste streams that require careful handling. chemicalbook.com
Strategies to mitigate these issues include:
High Selectivity: The optimized synthesis pathway is highly selective, which minimizes the formation of by-products and simplifies purification, thereby reducing chemical waste.
Catalyst Recovery: The use of heterogeneous catalysts like Pd/C allows for their recovery and reuse, which is both economically and environmentally beneficial.
Microwave-Assisted Synthesis as an Optimized Approach
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, aligning with green chemistry principles by improving energy efficiency and dramatically reducing reaction times. This technology has been successfully applied to the synthesis of pyridine derivatives.
Microwave irradiation can accelerate reactions that would otherwise require long hours of conventional heating. For instance, in the synthesis of related halogenated pyridine compounds, microwave heating reduced the reaction time from 24 hours to just 30 minutes while maintaining yields of over 80%. In another study on the optimization of Suzuki coupling reactions for pyridine derivatives, using microwave irradiation at 120 °C increased the reaction yield by 30%. researchgate.net
A Negishi-like cross-coupling reaction to prepare unsymmetrically substituted 2,2'-bipyridines has been tested using 2-bromo-4-methyl-pyridine as a substrate under microwave conditions. nih.gov While the reaction did not exhibit homocoupling, it resulted in a 36% yield of the desired cross-coupled product, demonstrating the applicability of this technique. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Often several hours to days (e.g., 24 hrs) | Significantly shorter (e.g., 5-30 mins) | , conicet.gov.ar |
| Energy Efficiency | Lower; prolonged heating required | Higher; rapid, direct heating of reaction mixture | researchgate.net |
| Yield | Variable | Often comparable or higher | , researchgate.net |
| Process Control | Standard | Precise temperature and pressure control | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylpyridine
Nucleophilic Substitution Reactions
Nucleophilic substitution on the pyridine (B92270) ring is a fundamental reaction class for this compound. The electron-deficient nature of the pyridine ring, enhanced by the bromine atom, makes it susceptible to attack by nucleophiles.
The primary mechanism for nucleophilic substitution on 3-bromo-4-methylpyridine is the SNAr (nucleophilic aromatic substitution) reaction. This process typically involves two steps:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. acs.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring.
Elimination of the leaving group: The bromide ion is subsequently eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
A variety of nucleophiles can displace the bromine atom, including amines, alcohols, and thiols, leading to the formation of diverse functionalized pyridines. smolecule.com For instance, the reaction with amines or alcohols can produce aminopyridines or alkoxypyridines, respectively. smolecule.com
The substituents on the pyridine ring significantly influence the rate and regioselectivity of nucleophilic attack. In this compound, the methyl group at the 4-position is an electron-donating group. Electron-donating groups generally decrease the reactivity of the ring towards nucleophilic attack by increasing the electron density of the ring system. acs.org However, the position of the substituent is crucial.
Mechanism of Bromine Displacement by Diverse Nucleophiles
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.com
Palladium catalysts are widely employed for cross-coupling reactions involving this compound due to their high efficiency and functional group tolerance. mdpi.com
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com this compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to produce 3-aryl-4-methylpyridines. mdpi.comnih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Substituted Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C, 18 h | Moderate to good | mdpi.com |
| 3-Bromopyridine (B30812) | 3-Thienylboronic acid | Ni(4-CF3stb)₃ (10) | K₃PO₄ | DMA | 60 °C, 16 h | 86 | nih.gov |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 °C | 31-46 | nih.gov |
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. gold-chemistry.orgnumberanalytics.com This reaction is instrumental in synthesizing alkynyl-pyridines, which are important intermediates in medicinal chemistry and materials science. scirp.orgrsc.org this compound can be coupled with various terminal alkynes to yield 3-alkynyl-4-methylpyridines. academie-sciences.fr
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of the palladium(0) catalyst to this compound.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
Reductive Elimination: The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst.
Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 2: Examples of Sonogashira Coupling Reactions with Substituted Bromopyridines
| Bromopyridine Substrate | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 °C, 3 h | up to 96 | scirp.org |
| This compound | Phenylacetylene | Pd/3PPh₃ (1 mol%) | None (copper-free) | Pyrrolidine | Ionic Liquid | - | Excellent | academie-sciences.fr |
| Iodobenzene | Phenylacetylene | Pd(Ph₃)₄Cl₂ | CuI | - | - | Room Temp | - | libretexts.org |
Palladium-Catalyzed Coupling Processes
Buchwald–Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly significant in medicinal chemistry for synthesizing arylamines, which are prevalent in many pharmaceutical compounds. mdpi.com In the context of this compound, this methodology allows for the introduction of various amine nucleophiles at the C3 position of the pyridine ring.
The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biaryl phosphine ligands often demonstrating high efficacy. nih.gov For instance, ligands like RuPhos and SPhos have been shown to be effective in the amination of related 3-halo-2-aminopyridines. nih.gov The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com
Studies on related bromopyridine systems have highlighted the challenges associated with these substrates, including potential catalyst inhibition by the pyridine nitrogen and the formation of homocoupling byproducts. nih.gov However, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can lead to high yields of the desired N-arylpyridine products. For example, the use of RuPhos- and BrettPhos-precatalysts in combination with LiHMDS has proven effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines. nih.gov
Catalyst and Ligand Optimization in Cross-Coupling Methodologies
The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the catalyst and ligand system employed. A variety of palladium-based catalysts and phosphine ligands have been investigated to optimize these transformations. rsc.org
In Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds, catalyst systems like Pd(dppf)Cl₂ have been successfully used for the coupling of boronic acids with bromopyridines. mdpi.com The optimization of these reactions often involves screening different palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a variety of phosphine ligands. acs.org The choice of ligand can influence the reaction's outcome, with bulky and electron-rich ligands often favoring reductive elimination and preventing catalyst deactivation. acs.org
For Buchwald-Hartwig aminations, the development of specialized ligands has been a key area of research. Biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility and high catalytic activity in the amination of aryl halides, including bromopyridines. nih.govrsc.org The use of precatalysts, where the ligand is already coordinated to the palladium center, can offer advantages in terms of stability and ease of handling. nih.gov
The reaction conditions, including the choice of base, solvent, and temperature, also play a critical role in optimizing cross-coupling reactions. For instance, the use of a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is common in Buchwald-Hartwig aminations. nih.govchemspider.com The solvent can also significantly impact the reaction, with ethereal solvents like toluene (B28343) or dioxane being frequently employed. chemspider.com
Table 1: Examples of Catalyst and Ligand Systems in Cross-Coupling Reactions
| Cross-Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/Water | Arylboronic acids | mdpi.com |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | aq. IPA | 4-Carboxylphenylboronic acid | acs.org |
| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | Cyclohexane-1,2-diamine | chemspider.com |
| Buchwald-Hartwig | RuPhos-precatalyst | RuPhos | LiHMDS | THF | Primary & Secondary Amines | nih.gov |
| Buchwald-Hartwig | SPhos-precatalyst | SPhos | LiHMDS | THF | Primary & Secondary Amines | nih.gov |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. rsc.orgnih.gov These reactions are often advantageous due to the lower cost of copper catalysts compared to palladium. rsc.org
In the context of this compound, copper catalysis can be employed for amination and etherification reactions. For instance, the reaction of 3-bromopyridines with amines or alcohols in the presence of a copper catalyst and a base can lead to the formation of the corresponding 4-substituted products. rsc.orgnih.gov Mechanistic studies suggest that these reactions can proceed through a tandem isomerization/substitution pathway involving pyridyne intermediates. rsc.orgnih.govchemrxiv.orgresearchgate.net
The efficiency of copper-catalyzed couplings is influenced by the choice of catalyst, ligand, and reaction conditions. Copper(I) salts, such as CuI, are commonly used as catalysts. aablocks.com The addition of a ligand, such as a diamine or an N-heterocyclic carbene (NHC), can enhance the catalyst's activity and stability. nih.govresearchgate.net The choice of base and solvent is also critical for achieving high yields.
While copper-catalyzed methods offer a valuable alternative, they can sometimes require harsher reaction conditions (e.g., higher temperatures) compared to their palladium-catalyzed counterparts. However, recent advancements have led to the development of more active copper catalyst systems that operate under milder conditions. nih.gov
Isomerization and Rearrangement Pathways
Base-Catalyzed Aryl Halide Isomerization via Pyridyne Intermediates
A significant aspect of the reactivity of this compound involves its susceptibility to base-catalyzed isomerization. rsc.orgnih.gov This process, often referred to as a "halogen dance," can lead to the migration of the bromine atom to an adjacent position on the pyridine ring. nih.gov Mechanistic studies strongly support that this isomerization proceeds through the formation of a highly reactive pyridyne intermediate. rsc.orgnih.govchemrxiv.orgresearchgate.net
The reaction is initiated by the deprotonation of a carbon atom adjacent to the bromine, facilitated by a strong base. Subsequent elimination of the bromide ion generates the pyridyne. The nucleophile present in the reaction mixture can then add to the pyridyne, leading to the formation of a substituted pyridine. In the absence of a strong nucleophile, the pyridyne can be reprotonated to yield an isomerized bromopyridine. rsc.orgnih.gov
This isomerization has been leveraged to achieve unconventional selectivity in nucleophilic aromatic substitution reactions. For example, by promoting the isomerization of a 3-bromopyridine to a 4-bromopyridine (B75155) in situ, it is possible to achieve selective 4-substitution, even though the starting material is a 3-halo derivative. rsc.orgnih.gov This tandem isomerization/substitution strategy offers a valuable synthetic tool, allowing for the use of more readily available 3-bromopyridines to access less common 4-substituted pyridines. rsc.orgnih.gov
Regioselectivity and Mechanistic Insights into Pyridyne Formation
The formation of pyridyne intermediates from substituted bromopyridines raises questions about regioselectivity. In the case of this compound, deprotonation can potentially occur at either the C2 or C4 position, leading to two possible pyridyne intermediates: 3,4-pyridyne or 2,3-pyridyne. The regioselectivity of the subsequent nucleophilic addition is then determined by the electronic and steric properties of the pyridyne intermediate.
Studies on related systems have shown that the regioselectivity of nucleophilic addition to pyridynes is influenced by the position of the substituents on the ring. rsc.orgresearchgate.net For 3,4-pyridynes, nucleophilic attack generally occurs at the C4 position, driven by the electronic effects of the nitrogen atom. rsc.orgresearchgate.net
Other Significant Transformations
Beyond cross-coupling and isomerization reactions, this compound can participate in a variety of other significant chemical transformations. The bromine atom at the 3-position can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions, although these often require harsh conditions or the presence of activating groups.
The bromine atom can also be utilized in the formation of organometallic reagents, such as Grignard or organolithium species, which can then be used in subsequent reactions with electrophiles. Additionally, the methyl group at the 4-position can be functionalized through oxidation or other reactions.
Furthermore, this compound serves as a versatile building block in the synthesis of more complex heterocyclic systems. For example, it has been used in the preparation of benzodiazepine (B76468) site ligands and novel isomers of ascididemin (B1665191). The combination of the bromo and methyl functionalities provides a platform for a wide range of synthetic manipulations, making it a valuable intermediate in organic synthesis. guidechem.com
Reduction of Nitrile Groups in this compound Derivatives
The nitrile group (-C≡N) is a valuable functional group in organic synthesis due to its ability to be converted into other functionalities, most notably primary amines through reduction. In the context of this compound derivatives, the reduction of a nitrile substituent opens pathways to novel amine-containing compounds. A key derivative in this regard is this compound-x-carbonitrile, where the position of the nitrile group can vary.
The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry. researchgate.net This can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups within the molecule. Common methods include catalytic hydrogenation and the use of metal hydrides. researchgate.netlibretexts.org
For instance, 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile can undergo reduction of its nitrile group to form the corresponding amine. smolecule.com This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride addition then leads to a dianionic species, which upon aqueous workup, yields the primary amine. chemistrysteps.com
The general mechanism for the LiAlH₄ reduction of a nitrile is as follows:
First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile group.
Formation of Imine Anion: This addition breaks the carbon-nitrogen triple bond, resulting in the formation of an imine anion.
Second Hydride Addition: A second equivalent of hydride attacks the imine carbon.
Formation of a Diamine Salt: This results in the formation of a stable intermediate.
Protonation: An aqueous or acidic workup protonates the nitrogen atom to yield the primary amine. libretexts.orgchemistrysteps.com
Alternatively, milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can be employed to reduce nitriles to aldehydes. libretexts.orgchemistrysteps.com This is achieved by using one equivalent of DIBAL-H at low temperatures, which prevents the second hydride addition. The resulting imine intermediate is then hydrolyzed during workup to afford the aldehyde. chemistrysteps.com
The choice of reducing agent is critical when other reducible functional groups are present in the molecule. For instance, while LiAlH₄ is highly reactive and will reduce many functional groups, other reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) can offer greater selectivity for the reduction of nitriles over some other groups. organic-chemistry.org
A study on the reduction of various nitriles demonstrated that diisopropylaminoborane [BH₂N(iPr)₂] with a catalytic amount of lithium borohydride (LiBH₄) effectively reduces both aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. organic-chemistry.org
| Reagent System | Substrate Scope | Key Features |
| LiAlH₄ | Broad (most nitriles) | Powerful, non-selective, requires aqueous workup. libretexts.orgchemistrysteps.com |
| DIBAL-H | Nitriles to aldehydes | Milder, allows for partial reduction, requires low temperatures. libretexts.orgchemistrysteps.com |
| BH₂N(iPr)₂ / cat. LiBH₄ | Aliphatic and aromatic nitriles | High yields, can be selective in the presence of some functional groups. organic-chemistry.org |
Derivatization via Addition and Oxidation Reactions
Beyond the chemistry of its nitrile derivatives, this compound itself can be derivatized through various reactions, including addition and oxidation. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like bromine.
Addition Reactions:
One of the key reactive pathways for 3-bromopyridines involves the formation of a transient 3,4-pyridyne intermediate under strongly basic conditions, such as in the presence of potassium hydroxide (B78521) (KOH). rsc.org This highly reactive intermediate can then undergo nucleophilic addition. For example, in the presence of an alcohol, a 4-alkoxy-substituted pyridine can be formed with high selectivity. The addition of bromide salts, such as potassium bromide (KBr), has been shown to enhance this 4-selective substitution. rsc.org
A known method to trap the 3,4-pyridyne intermediate is through a cycloaddition reaction with furan. rsc.org This provides evidence for the existence of this reactive species.
Oxidation Reactions:
The methyl group at the 4-position of this compound can be a site for oxidation. Oxidation of the methyl group can lead to the formation of (3-bromopyridin-4-yl)methanol, 3-bromo-4-pyridinecarboxaldehyde, or 3-bromo-4-pyridinecarboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the methanol (B129727) derivative can be oxidized to the corresponding aldehyde or carboxylic acid.
The bromine atom itself can also participate in reactions. While direct oxidation of the bromine is not typical, it can be replaced through nucleophilic substitution reactions.
The following table summarizes some derivatization reactions of this compound and its derivatives:
| Reaction Type | Reagents/Conditions | Product Type |
| Nucleophilic Alkoxylation | Alcohol, KOH, 18-crown-6, DMAc, 80 °C | 4-Alkoxypyridine derivatives |
| Nucleophilic Amination | Indoline, KOH, 18-crown-6, DMAc, 80 °C | 4-Aminopyridine derivatives |
| Oxidation of Methyl Group | Oxidizing agent | (3-bromopyridin-4-yl)methanol, aldehyde, or carboxylic acid |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Palladium catalyst | C-C coupled products |
These reactions highlight the synthetic utility of this compound as a versatile platform for accessing a diverse range of substituted pyridine compounds.
Applications of 3 Bromo 4 Methylpyridine in Advanced Organic Synthesis
Role as a Versatile Building Block in Synthetic Sequences
3-Bromo-4-methylpyridine is widely recognized for its function as a versatile building block in a variety of synthetic pathways. guidechem.cominnospk.com The presence of the bromine atom, an electron-withdrawing group, significantly influences its reactivity, making it a suitable intermediate for nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of diverse functional groups, thereby facilitating the assembly of complex organic molecules.
Its utility is demonstrated in the preparation of several key compounds, including:
Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which act as potent phosphodiesterase type 4 (PDE4) inhibitors. sigmaaldrich.com
Benzodiazepine (B76468) site ligands that feature a tricyclic pyridone moiety and are designed for the human GABAA receptor. sigmaaldrich.com
A novel isomer of ascididemin (B1665191). sigmaaldrich.com
3-Bromopyridine-4-carbonitrile. sigmaaldrich.com
The strategic placement of the bromo and methyl groups on the pyridine (B92270) ring allows for controlled and selective reactions, a crucial aspect in multi-step synthetic sequences. This controlled reactivity is essential for building complex molecular frameworks with high precision.
Table 1: Examples of Compounds Synthesized from this compound
| Resulting Compound/Class | Application/Significance |
| Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides | Potent phosphodiesterase type 4 (PDE4) inhibitors sigmaaldrich.com |
| Benzodiazepine site ligands | Targeting human GABAA receptor sigmaaldrich.com |
| Novel isomer of ascididemin | Bioactive marine alkaloid analog sigmaaldrich.com |
| 3-Bromopyridine-4-carbonitrile | Versatile synthetic intermediate sigmaaldrich.com |
Synthesis of Complex Heterocyclic Scaffolds and Ring Systems
The structural attributes of this compound make it an ideal precursor for the synthesis of a wide array of complex heterocyclic scaffolds and ring systems. The reactivity of the bromine atom is a key feature, enabling its participation in various coupling and substitution reactions to construct more elaborate molecular structures. innospk.com
For instance, derivatives of this compound are instrumental in creating fused heterocyclic systems. One notable example is the synthesis of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one, which is achieved through the reaction of 3-(bromoacetyl)coumarin (B1271225) with 2-amino-4-methylpyridine. nih.gov This reaction highlights the utility of pyridine derivatives in constructing polycyclic aromatic compounds with potential biological activities.
The direct, position-selective C-4 alkylation of pyridines has historically been a challenge in heterocyclic chemistry. nih.gov However, modern synthetic strategies are being developed to overcome these hurdles. For example, the use of a maleate-derived blocking group allows for precise Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govchemrxiv.org This method provides an efficient route to valuable building blocks that can be further elaborated into complex heterocyclic systems. nih.govchemrxiv.org
Table 2: Examples of Heterocyclic Systems Derived from Pyridine Scaffolds
| Starting Material/Method | Resulting Heterocyclic System |
| 3-(Bromoacetyl)coumarin and 2-amino-4-methylpyridine | 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one nih.gov |
| Minisci-type decarboxylative alkylation | C4-Alkylated Pyridines nih.govchemrxiv.org |
Selective Functionalization for Diverse Chemical Architectures
The ability to selectively functionalize the this compound core is paramount to its role in creating diverse chemical architectures. The distinct electronic environment of the pyridine ring, influenced by the bromo and methyl substituents, allows for regioselective reactions.
A significant challenge in pyridine chemistry is achieving selective C-H functionalization. nih.gov The development of methods for direct, position-selective C-4 alkylation of pyridines represents a major advancement. nih.govchemrxiv.org By employing a temporary blocking group, chemists can direct reactions to a specific position on the pyridine ring, thus avoiding the formation of regioisomeric mixtures. nih.govchemrxiv.org This level of control is crucial for the efficient synthesis of complex molecules where precise substitution patterns are required.
Furthermore, the bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. This allows for the attachment of a wide range of substituents, leading to a vast library of chemical structures with diverse properties and potential applications. The ability to perform these transformations selectively is a cornerstone of modern organic synthesis.
Applications in Pharmaceutical and Medicinal Chemistry Research
Precursor and Intermediate in Drug Discovery and Development
3-Bromo-4-methylpyridine is widely utilized as a key intermediate in the synthesis of a range of pharmaceutical compounds. guidechem.comgoogle.comnbinno.com It acts as a fundamental building block for producing active pharmaceutical ingredients (APIs). guidechem.cominnospk.com The compound's structure allows for its participation in various coupling reactions, which are fundamental for constructing the carbon-carbon bonds necessary in many complex organic molecules. innospk.com This reactivity makes it an indispensable raw material in the development pipeline for new medicines. google.com
Synthesis of Novel Biologically Active Molecules
The utility of this compound extends to the synthesis of novel molecules that exhibit biological activity. guidechem.comchemimpex.com Researchers employ this compound as a foundational component to create new chemical entities that can interact with biological systems. guidechem.com Its role as a versatile precursor facilitates the development of potential drug candidates aimed at specific enzymes or receptors.
Development of Ligands for Specific Therapeutic Targets
A significant application of this compound in medicinal chemistry is in the synthesis of specialized ligands designed to interact with specific biological targets. sigmaaldrich.comchemicalbook.com This targeted approach is central to modern drug discovery, aiming to create therapies with high efficacy and specificity.
This compound is a documented building block in the preparation of potent inhibitors of phosphodiesterase type 4 (PDE4). sigmaaldrich.comchemicalbook.comlookchem.com Specifically, it is used to synthesize substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which have been identified as effective PDE4 inhibitors. sigmaaldrich.comsigmaaldrich.comchemsrc.com A detailed structure-activity relationship (SAR) study aimed at improving the pharmacokinetic properties of these inhibitors led to the identification of potent compounds derived from this scaffold. sigmaaldrich.comchemsrc.com
Table 1: Application in PDE4 Inhibitor Synthesis
| Precursor | Target Class | Example Synthesized Molecule Class |
|---|
The compound is also instrumental in creating ligands for the benzodiazepine (B76468) binding site of the human GABAA receptor. sigmaaldrich.comchemicalbook.comlookchem.com Research has shown its use in the synthesis of tricyclic pyridones, a class of molecules evaluated as functionally selective ligands for subtypes of the GABAA receptor ion channel. sigmaaldrich.comchemsrc.com This work has led to the identification of high-affinity ligands with selectivity for the α3 over the α1 containing subtypes of the receptor. sigmaaldrich.comchemsrc.com The GABAA receptor is a major target for therapies addressing neurological and psychiatric conditions. nih.gov
Table 2: Application in GABA_A Receptor Ligand Synthesis
| Precursor | Target | Example Synthesized Molecule Class |
|---|
Derivatives of this compound are integral to the development of inhibitors for mitogen-activated protein (MAP) kinases, particularly p38α MAP kinase. This kinase is a key component of signaling pathways involved in inflammation, making it a significant target for diseases like rheumatoid arthritis. google.comnih.gov For example, the compound PH-797804, a p38 MAP kinase inhibitor, has a chemical structure named 3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1,2-dihydropyridin-1-yl}-N,4-dimethylbenzamide, highlighting the core role of a bromo-methyl-pyridine structure. drugbank.com The development of potent and selective p38α MAPK inhibitors is an active area of research, with studies focusing on optimizing pyridinylimidazole scaffolds to achieve high potency. acs.org
Table 3: Application in MAP Kinase Inhibitor Synthesis
| Precursor Class | Target | Example Inhibitor |
|---|
This compound serves as a starting material for the total synthesis of analogues of marine natural products, such as isomers of ascididemin (B1665191). sigmaaldrich.comchemicalbook.comlookchem.com Ascididemin is a polycyclic aromatic alkaloid isolated from ascidians with significant biological properties. researchgate.net A convergent synthesis of ascididemin has been developed where a key step involves an anionic cascade ring closure, starting from precursors derived from this compound. chemsrc.comresearchgate.net This synthetic route allows for the creation of this complex natural product and its analogues for further biological evaluation. researchgate.net
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-(2,2-diphenylethyl)pyridine-N-oxides |
| Ascididemin |
| PH-797804 (3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1,2-dihydropyridin-1-yl}-N,4-dimethylbenzamide) |
| Pyridinylimidazole |
Anti-thrombolytic Agents and Related Activities
Derivatives synthesized from brominated pyridines have shown potential in the development of anti-thrombolytic agents. Research into novel pyridine (B92270) derivatives synthesized via Suzuki cross-coupling reactions has led to compounds with measurable anti-thrombolytic activity. For instance, a study involving derivatives of 5-bromo-2-methylpyridin-3-amine, a structurally related compound, identified a derivative that exhibited a 41.32% lysis value against blood clot formation in human blood samples. nih.gov Another study noted that novel pyridine derivatives synthesized from 3-bromo-4-fluoro-2-methylpyridine (B1379044) also demonstrated notable anti-thrombolytic activity. These findings underscore the potential of the bromopyridine scaffold as a foundational element for creating new agents aimed at dissolving blood clots.
Antifungal and Antiprotozoal Agents (via derived compounds)
The this compound scaffold is a precursor for compounds with potential antifungal and antiprotozoal properties. Studies have shown that derivatives of structurally similar compounds, such as 4-bromo-2-methylpyridine, can be modified to produce active agents. For example, certain dialkylated 4-aminopyridines have demonstrated antifungal activity against Cryptococcus neoformans and antiprotozoal activity against Leishmania infantum and Plasmodium falciparum. researchgate.net
Additionally, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are known to possess a wide spectrum of biological activities including antifungal and antiprotozoal effects, can utilize pyridine-based precursors. dntb.gov.uad-nb.info Similarly, benzimidazole (B57391) derivatives, which can be synthesized from related starting materials, have also been evaluated for antifungal and antiprotozoal efficacy. rsc.org
Table 1: Antifungal and Antiprotozoal Activity of Selected Pyridine Derivatives
| Compound Class | Target Organism | Activity Noted |
|---|---|---|
| Dialkylated 4-aminopyridines | Cryptococcus neoformans | Antifungal researchgate.net |
| Dialkylated 4-aminopyridines | Leishmania infantum | Antiprotozoal researchgate.net |
| Dialkylated 4-aminopyridines | Plasmodium falciparum | Antiprotozoal researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Various Fungi & Protozoa | Antifungal & Antiprotozoal dntb.gov.uad-nb.info |
| Benzimidazole Derivatives | Various Fungi & Protozoa | Antifungal & Antiprotozoal rsc.org |
Antitumor Agents (via derived compounds)
The bromopyridine core is a key structural motif in the development of novel antitumor agents. chemimpex.comsmolecule.com Pyridinone-containing molecules, which can be synthesized from precursors like this compound, have shown a broad spectrum of antiproliferative activity against various human tumor cell lines. frontiersin.org For example, derivatives of 3-aminopyridin-2-one have been found to inhibit kinases like MPS1 and Aurora A/B, which are involved in cancer cell proliferation. vulcanchem.com
Furthermore, research has produced several series of pyridine derivatives with demonstrated anticancer effects. Phenylpicolinamide derivatives of sorafenib (B1663141) have shown potent antitumor activities against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. researchgate.net One of the most promising compounds from this series, compound 15f, exhibited IC50 values of 5.43 µM and 0.62 µM against A549 and MCF-7 cell lines, respectively, proving more active than the parent drug sorafenib in these assays. researchgate.net Other research has focused on 3,5-dicyanopyridine derivatives, which have also shown inhibitory effects on the growth of a wide range of cancer cell lines. researchgate.net
Table 2: In Vitro Antitumor Activity of a Phenylpicolinamide Sorafenib Derivative (Compound 15f)
| Cell Line | IC50 of Compound 15f (µM) | IC50 of Sorafenib (µM) | Fold-change in Activity |
|---|---|---|---|
| A549 (Lung Cancer) | 5.43 ± 0.74 | 6.53 ± 0.82 | 1.29x more active |
| MCF-7 (Breast Cancer) | 0.62 ± 0.21 | 4.21 ± 0.62 | 6.79x more active |
Data sourced from a study on phenylpicolinamide sorafenib derivatives. researchgate.net
Bromodomain Inhibitors (via related bromopyridine scaffolds)
The bromopyridine scaffold is a recognized structural element in the design of bromodomain inhibitors, a class of epigenetic modulators with therapeutic potential in cancer and inflammation. smolecule.com Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, and their inhibition can modulate gene expression. nih.gov
While research may not specifically name this compound, related structures are central to active compounds. For instance, 2-hydroxy-3-bromopyridine (B1173112) has been investigated as a potential scaffold for bromodomain inhibitors. smolecule.com Pyridinone-based scaffolds have been successfully used to identify inhibitors of BRD9, a subunit of the SWI/SNF chromatin-remodeling complex implicated in acute myeloid leukemia. frontiersin.org Furthermore, medicinal chemistry efforts have explored dihydropyridine (B1217469) lactam analogs and other scaffolds to target the Bromodomain and Extra Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key targets in oncology. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
This compound and its derivatives are valuable tools in structure-activity relationship (SAR) studies, a cornerstone of rational drug design. The bromine atom is particularly useful as it provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, allowing medicinal chemists to systematically introduce a variety of aryl and heteroaryl groups. innospk.com This systematic modification of a lead compound's structure enables researchers to probe how different chemical groups influence biological activity, helping to optimize potency, selectivity, and pharmacokinetic properties.
For example, a detailed SAR study was conducted on substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, derived from this compound, to create potent phosphodiesterase-4 (PDE4) inhibitors. sigmaaldrich.com Similarly, SAR studies on 3,5-diaryl-2-aminopyridine derivatives were performed to develop potent and selective inhibitors of ALK2, a receptor implicated in the rare genetic disease fibrodysplasia ossificans progressiva. acs.org These studies often involve creating a matrix of compounds where different parts of the molecule are systematically varied, and the resulting changes in inhibitory potency are measured. acs.orgnih.gov The insights gained from SAR studies guide the rational design of more effective therapeutic agents. researchgate.net
Applications in Agrochemical and Material Science Research
Development of Agrochemical Active Ingredients
In the field of agricultural chemistry, 3-Bromo-4-methylpyridine and its derivatives are utilized as key intermediates for producing active ingredients in crop protection products. guidechem.comchemimpex.comnetascientific.com The pyridine (B92270) core is a common feature in many biologically active molecules, and the presence of the bromine atom provides a reactive site for further chemical elaboration to create novel pesticides and herbicides. innospk.comchemimpex.com
This compound is employed as a starting material in the synthesis of new herbicidal compounds. guidechem.commyskinrecipes.com The development of effective herbicides is crucial for modern agriculture to manage weed competition and improve crop yields. Researchers utilize this compound to create more effective formulations that target specific weeds. The process often involves leveraging the bromine atom for cross-coupling reactions to build more complex molecular architectures designed to inhibit essential biological pathways in target weed species. While specific commercial herbicides directly synthesized from this compound are not extensively detailed in public literature, its role as a foundational scaffold is acknowledged in the broader context of agrochemical development. chemimpex.comnetascientific.com
The structural motif of substituted pyridines is integral to the design of modern fungicides. Although research may not always directly name this compound, its derivatives are crucial. For instance, the fungicide Pyriofenone, developed to control powdery mildew, features a substituted methylpyridine core, demonstrating the utility of this chemical class in creating effective antifungal agents. nih.gov Pyriofenone is an aromatic ketone where a substituted phenyl group is replaced by a 5-chloro-2-methoxy-4-methylpyridin-3-yl group. nih.gov This highlights how the 4-methylpyridine (B42270) framework, akin to this compound, serves as a critical component in the synthesis of potent agrochemicals for disease control in crops like cereals and grape vines. nih.gov
Herbicidal Compound Development
Advanced Material Development
The application of this compound extends into material science, where its distinct chemical properties are exploited to create novel materials with enhanced characteristics. chemimpex.comnetascientific.com
In the pursuit of advanced materials, this compound derivatives are incorporated into polymers and coatings. innospk.comchemimpex.cominnospk.com This integration can significantly improve the material's properties, such as thermal stability, chemical resistance, and durability. chemimpex.com The pyridine nitrogen can interact with surfaces or other polymer chains, while the bromo-substituent offers a site for grafting or further polymerization, allowing for the creation of materials with tailored functionalities for specialized applications. innospk.com
This compound (also known as 3-bromo-4-picoline) has been successfully used as a ligand in the synthesis of sophisticated coordination polymers. ambeed.comresearchgate.net A notable example is its use in forming a two-dimensional (2D) bimetallic Fe(II)Au(I) spin crossover (SCO) coordination compound, {FeII(3-bromo-4-picoline)2[AuI(CN)2]2}n. researchgate.net
In this complex, the Fe(II) ions possess an octahedral FeN6 coordination geometry. researchgate.net They are linked by [AuI(CN)2]− units in the equatorial plane, creating a polymeric 2D sheet architecture. researchgate.net The this compound molecules coordinate to the Fe(II) ions at the axial positions. researchgate.net This specific arrangement and the influence of the ligand result in interesting magnetic properties, showcasing the compound's utility in creating functional molecular materials. researchgate.net
Table 1: Crystallographic and Structural Data for {FeII(3-bromo-4-picoline)2[AuI(CN)2]2}n
| Parameter | Value at 293 K | Value at 90 K |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Fe-N(axial) Bond Length (Å) | 2.228(6) | 2.031(11) |
| Fe-N(equatorial) Bond Length (Å) | 2.155(6) | 2.138(11) |
Data sourced from research on spin crossover behavior in bimetallic coordination polymers. researchgate.net
Derivatives of this compound are being explored for their potential in the field of organic electronics. For example, compounds derived from 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile have applications in the development of organic electronic devices. smolecule.com The tunable electronic properties of the pyridine ring system, modified by substituents like bromine, make these molecules candidates for use in components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other novel electronic materials.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, have been employed to investigate the molecular properties of 3-bromo-4-methylpyridine and its derivatives. mdpi.comdntb.gov.ua These computational approaches provide valuable insights into the electronic structure, reactivity, and stability of the molecule. mdpi.comdntb.gov.uaresearchgate.net The B3LYP functional combined with basis sets like 6-311G(d,p) is a commonly used method for these calculations. jocpr.comresearchgate.net
Analysis of Electronic Structure and Properties
Theoretical studies on pyridine (B92270) derivatives, including those with bromo and methyl substitutions, reveal the influence of these functional groups on the electronic properties of the molecule. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment within the pyridine ring. This substitution pattern affects the electron density distribution, bond lengths, and bond angles. jocpr.com
Table 1: Calculated Properties for a Related Brominated Pyridine Derivative
| Parameter | Value |
| Total Energy (a.u.) | -2936.4687 |
| Dipole Moment (Debye) | 1.9384 |
Data for 2-bromo-3-hydroxy-6-methylpyridine calculated at the B3LYP/6-311G(d,p) level. jocpr.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.comsynblock.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. synblock.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. synblock.com
For derivatives of this compound, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. smolecule.com In the case of 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO energy gap was calculated to be 5.39512 eV. jocpr.com This value provides insight into the molecule's stability and potential for electronic transitions. jocpr.com A low HOMO-LUMO energy gap is often associated with high chemical reactivity and lower kinetic stability. mdpi.comsmolecule.com
Table 2: Frontier Molecular Orbital Energies for a Related Brominated Pyridine
| Molecular Orbital | Energy (a.u.) |
| HOMO | -0.24189 |
| LUMO | -0.04354 |
Data for 2-bromo-3-hydroxy-6-methylpyridine calculated at the B3LYP/6-311G(d,p) level. jocpr.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. dntb.gov.uawolfram.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. ijrte.org
For pyridine derivatives, MEP analysis helps to identify the reactive sites. In molecules containing electronegative atoms like nitrogen and bromine, these areas typically show a negative electrostatic potential. mdpi.com Conversely, hydrogen atoms often exhibit a positive potential. mdpi.com In studies of related brominated pyridines, the MEP surface has been calculated to understand the sites for potential intermolecular interactions. dntb.gov.uajocpr.com
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of charge delocalization and the stability arising from hyperconjugative interactions. researchgate.netchemicalpapers.com
Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Distribution
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses used to gain a deeper understanding of the electron distribution and covalent bonding within a molecule. mdpi.combohrium.com These methods reveal regions with a high probability of finding an electron pair. mdpi.com
Atoms in Molecules (AIM) Topological Analysis for Intermolecular Interactions
The Atoms in Molecules (AIM) theory, developed by Bader, is a powerful tool for investigating the nature of chemical bonds and intermolecular interactions, particularly weak interactions like hydrogen bonds. mdpi.com AIM analysis is based on the topological properties of the electron density. mdpi.com
For related brominated pyridine compounds, AIM calculations have been used to predict and characterize intermolecular hydrogen bonding. mdpi.com The analysis of the electron density and its Laplacian at bond critical points provides evidence for the existence and nature of these interactions. mdpi.com This information is crucial for understanding the crystal packing and solid-state structure of the compound. rjraap.com
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. nih.gov This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, it is possible to distinguish different types of interactions in real space. scielo.org.mxchemrxiv.org
While specific RDG studies on this compound are not extensively documented in publicly available literature, analysis of closely related halogenated pyridine derivatives provides a strong basis for understanding its NCI profile. For instance, studies on molecules like 3-bromo-2-hydroxypyridine (B31989) and various halopyridine metal complexes utilize RDG to characterize interactions. dntb.gov.uarjeid.commdpi.comnih.gov
The RDG visualization typically uses color-coded isosurfaces:
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces denote weaker van der Waals interactions. ahievran.edu.tr
Red surfaces correspond to repulsive interactions, often found in sterically crowded regions or within rings. ahievran.edu.tr
In compounds analogous to this compound, RDG analysis has been instrumental in confirming the presence and nature of hydrogen bonds, halogen bonds, and other van der Waals forces that dictate molecular aggregation and crystal packing. mdpi.combohrium.com For example, in a study of 3-bromo-2-hydroxypyridine, RDG analysis was performed to elucidate the non-covalent interactions of the molecule. mdpi.com
| Interaction Type | RDG Plot Indicator | Significance in Halogenated Pyridines |
|---|---|---|
| Hydrogen Bonding | Blue isosurfaces; strong negative sign(λ₂)ρ values | Key for binding to biological receptors and crystal lattice formation. researchgate.net |
| Van der Waals Interactions | Green isosurfaces; sign(λ₂)ρ values near zero | Contribute to overall molecular stability and packing efficiency. ahievran.edu.tr |
| Steric Repulsion | Red isosurfaces; strong positive sign(λ₂)ρ values | Defines the conformational landscape and limits close contacts. ahievran.edu.tr |
Prediction of Chemical Reactivity and Stability
Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the chemical reactivity and kinetic stability of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. jocpr.com
Computational studies on analogous compounds like 2-bromo-3-hydroxy-6-methyl pyridine and 3-bromo-2-hydroxypyridine have calculated these frontier molecular orbitals to assess their reactivity. mdpi.comjocpr.com For 2-bromo-3-hydroxy-6-methyl pyridine, the calculated HOMO-LUMO gap is -5.39512 eV. jocpr.com For the 3-bromo-2-hydroxypyridine molecule, a low HOMO–LUMO energy gap was observed, which characterizes its chemical reactivity and kinetic stability. mdpi.com
Another tool, the Molecular Electrostatic Potential (MEP) map, visualizes the electron density distribution and predicts sites for electrophilic and nucleophilic attack. bohrium.com In these maps, red areas (negative potential) are rich in electrons and susceptible to electrophilic attack, while blue areas (positive potential) are electron-deficient and prone to nucleophilic attack.
| Analyzed Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-Bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 | mdpi.com |
| 2-Bromo-3-hydroxy-6-methyl pyridine | -6.5287 eV | -1.1335 eV | 5.3952 eV | jocpr.com |
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanisms of action. bohrium.com
A primary output of molecular docking is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) value indicates a more favorable binding interaction. This scoring allows for the ranking of different compounds against a specific biological target. uzh.ch
While docking studies specifically for this compound are not widely published, research on its structural analogs is informative. For example, a docking study of 3-bromo-2-hydroxypyridine against a bromodomain inhibitor target protein yielded a low binding value of -4.71 kcal/mol. mdpi.com Derivatives of the closely related 3-amino-2-methylpyridine (B1201488) were identified as ligands for the BAZ2B bromodomain through docking simulations, highlighting the potential of this chemical scaffold to bind to such targets. acs.org
| Ligand (Analog) | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor Site | 5IBN | -4.71 | dntb.gov.uamdpi.com |
Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking.
Studies on this compound and its derivatives show their potential as building blocks for biologically active compounds. It has been used to synthesize ligands for the human GABAA receptor, suggesting that its structural features are suitable for interacting with the binding sites of such receptors. sigmaaldrich.com Docking studies on 3-bromo-2-hydroxypyridine explored its hydrogen bond interactions with the active sites of BRD2 inhibitors (PDB IDs: 5IBN, 3U5K, 6CD5). dntb.gov.uanih.gov Similarly, the validation of docking predictions with protein crystallography for 3-amino-2-methylpyridine derivatives bound to the BAZ2B bromodomain confirmed the predicted binding mode and the key interactions responsible for affinity. acs.org The bromine atom in these compounds can be crucial, as it may participate in halogen bonding, which is increasingly recognized as an important interaction in medicinal chemistry.
| Ligand Scaffold | Biological Target | Key Interaction Types Observed/Predicted | Reference |
|---|---|---|---|
| 3-Bromo-2-hydroxypyridine | BRD2 Bromodomain | Hydrogen bonding | dntb.gov.uanih.gov |
| 3-Amino-2-methylpyridine | BAZ2B Bromodomain | Validated binding mode, displacement of ZA loop residues | acs.org |
| This compound | Human GABAA Receptor | Serves as a key building block for active ligands | sigmaaldrich.com |
Spectroscopic Characterization in Research and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 3-Bromo-4-methylpyridine, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools for its characterization.
Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment
Proton NMR (¹H NMR) spectroscopy is a primary method for the structural elucidation of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a detailed map of the proton environments within the molecule.
The ¹H NMR spectrum of this compound typically exhibits three distinct signals corresponding to the three types of protons present: the methyl group protons and the two aromatic protons on the pyridine (B92270) ring. The methyl group protons usually appear as a singlet in the upfield region of the spectrum, characteristically around 2.0–2.5 ppm. libretexts.org The protons on the pyridine ring are deshielded due to the ring's aromaticity and the presence of the electronegative nitrogen atom, causing them to resonate at lower fields (higher ppm values). The proton at the 2-position and the proton at the 5-position will have distinct chemical shifts due to their different proximities to the bromine and methyl substituents. The purity of a sample of this compound can also be readily assessed by ¹H NMR. The presence of extraneous peaks in the spectrum would indicate impurities, and their integration relative to the signals of the main compound can be used to quantify the level of contamination.
A representative ¹H NMR data for this compound is summarized in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Methyl (CH₃) | ~2.4 | Singlet |
| Pyridine H-5 | ~7.2 | Doublet |
| Pyridine H-2 | ~8.4 | Doublet |
| Pyridine H-6 | ~8.6 | Singlet |
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete assignment of the carbon skeleton.
The spectrum will display signals for the methyl carbon and the five carbons of the pyridine ring. The chemical shift of the carbon to which the bromine atom is attached (C-3) is significantly influenced by the halogen's electronegativity and heavy atom effect. researchgate.net The other pyridine carbons also show characteristic shifts based on their position relative to the nitrogen atom and the substituents. For instance, carbons adjacent to the nitrogen atom (C-2 and C-6) typically resonate at lower fields compared to the other carbons.
The following table presents typical ¹³C NMR chemical shifts for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~20 |
| Pyridine C-5 | ~126 |
| Pyridine C-3 | ~129 |
| Pyridine C-4 | ~147 |
| Pyridine C-2 | ~151 |
| Pyridine C-6 | ~152 |
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
Application in Reaction Progress Monitoring and Isomer Differentiation
NMR spectroscopy is not only crucial for the characterization of the final product but also serves as a valuable tool for monitoring the progress of reactions involving this compound. By taking aliquots from a reaction mixture at different time intervals and acquiring their ¹H NMR spectra, chemists can track the disappearance of starting materials and the appearance of products. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, NMR is highly effective in distinguishing between isomers. For instance, this compound can be clearly differentiated from its isomers, such as 2-bromo-4-methylpyridine (B133514) or 3-bromo-5-methylpyridine, by ¹H and ¹³C NMR. rsc.orgnih.gov The distinct electronic environments of the protons and carbons in each isomer result in unique sets of chemical shifts and coupling patterns, providing an unambiguous fingerprint for each specific structure. tutorchase.com This capability is critical in synthetic chemistry where the selective formation of a single isomer is often the desired outcome.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide information about the functional groups present in a molecule and can be used for both qualitative and quantitative analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.
Key vibrational modes for this compound include:
C-H stretching vibrations of the methyl group and the aromatic ring, typically observed in the 2850-3100 cm⁻¹ region.
C=C and C=N stretching vibrations of the pyridine ring, which appear in the 1400-1600 cm⁻¹ region.
C-Br stretching vibration , which is expected to be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
The FT-IR spectrum of this compound is expected to be consistent with its structure, and a database of such spectra can be used for rapid identification. thermofisher.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would also show characteristic peaks for the pyridine ring and methyl group vibrations. nih.gov The C-Br stretch, while present in the IR, may also be observable in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis of the molecule can be achieved.
The table below summarizes some of the expected vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=N/C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| C-Br Stretch | 500 - 700 | FT-IR, Raman |
Interactive Data Table: Key Vibrational Frequencies for this compound
Analysis of Vibrational Modes and Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For pyridine derivatives, these spectra reveal characteristic vibrations of the aromatic ring and its substituents.
In the case of this compound, the IR spectrum shows distinct peaks that correspond to the various vibrational modes of the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to assign these observed frequencies to specific molecular motions. jocpr.com For instance, C-H stretching vibrations are typically observed in the region of 2800–3500 cm⁻¹. jocpr.com The presence of the methyl group (CH₃) gives rise to characteristic symmetric and asymmetric stretching and bending vibrations. researchgate.netresearchgate.net Aromatic C-C and C-N stretching vibrations within the pyridine ring are also prominent features of the spectrum. The C-Br stretching vibration is expected at lower frequencies, generally in the range of 1129–480 cm⁻¹. ijrte.org
The table below summarizes some of the key vibrational modes for a related compound, 2-bromo-3-hydroxy-6-methylpyridine, which provides insight into the expected regions for the vibrations of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretching | 2923, 2976, 2999, 3063, 3079, 3578 |
| C-C-H Out of Plane Bending | 120, 168 |
| C-C-C-H Torsion | 181 |
| CH₂ Twist | 55 |
| Data for 2-bromo-3-hydroxy-6-methylpyridine as a reference. jocpr.com |
It is important to note that experimental spectra, often obtained using techniques like Fourier Transform Infrared (FTIR) spectroscopy, provide the empirical data for these analyses. nih.govnih.gov The comparison between experimental and theoretically calculated spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.netijrte.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals. pharmacyconcepts.inuzh.ch
For aromatic compounds like this compound, the most common electronic transitions are π → π* and n → π. uzh.chslideshare.net The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. uzh.ch The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital, are generally less intense. uzh.ch
The UV-Vis spectrum of a copper (II) complex with 2-bromo-4-methylpyridine, a closely related compound, shows absorption bands at 220 nm and 263 nm in an ethanol (B145695) solution, which are attributed to π-π* transitions within the pyridine ligand. mdpi.com The presence of substituents on the pyridine ring, such as the bromo and methyl groups in this compound, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). units.it The polarity of the solvent can also affect the position of these absorption bands. units.it
| Transition Type | Typical Wavelength Range (nm) |
| π → π | 170-800 |
| n → π | 250- |
| General ranges for electronic transitions. units.it |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. chemguide.co.uk When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₆H₆BrN), the expected molecular weight is approximately 172.02 g/mol . sigmaaldrich.comchemenu.com
The molecular ion is often unstable and can fragment into smaller, charged species. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For halogenated compounds like this compound, a characteristic feature in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two peaks for bromine-containing fragments that are two mass units apart and have similar intensities.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Pyridine (B92270) Functionalization
The development of efficient and selective methods for the functionalization of the pyridine ring is a cornerstone of modern organic synthesis. For 3-Bromo-4-methylpyridine, research is geared towards creating more complex and valuable molecules.
One established method for preparing this compound involves the bromination of 4-methylpyridine (B42270) (also known as 4-picoline). google.com A process has been described where 4-methylpyridine is reacted with fuming sulfuric acid and bromine at elevated temperatures. google.com Another approach starts with 4-methyl-3-nitropyridine (B1297851), which is reduced to 4-methyl-3-aminopyridine using a catalyst like Pd/C or Raney Ni. google.com This intermediate is then diazotized in the presence of bromine to yield this compound. google.com A similar method starting from 2-methyl-4-aminopyridine (B1174260) has also been reported to produce this compound with a high yield. chemicalbook.com
Future explorations in this area are likely to focus on direct C-H functionalization, a technique that avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and environmentally friendly approach. Furthermore, the development of novel catalytic systems that can selectively activate specific C-H bonds on the pyridine ring in the presence of the bromo and methyl substituents will be a significant area of investigation.
Discovery of New Reactivity Modes and Catalytic Systems
The bromine atom on the this compound ring is a key functional group that allows for a variety of chemical transformations. It readily participates in nucleophilic substitution and cross-coupling reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Emerging research is focused on uncovering new ways this compound can react. This includes exploring its potential in photoredox catalysis, where visible light is used to drive chemical reactions. Such methods could lead to novel transformations that are not accessible through traditional thermal methods.
Moreover, researchers are investigating the use of frustrated Lewis pairs (FLPs) in the functionalization of N-heterocycles. d-nb.info This concept, which involves the use of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, could open up new avenues for the activation and functionalization of this compound.
The development of new palladium catalysts continues to be a significant area of research. For example, studies on palladium-catalyzed cross-coupling reactions have been recognized with a Nobel Prize, highlighting the importance of this field. d-nb.info The aim is to find more efficient and versatile catalysts for reactions involving this compound, potentially leading to higher yields and milder reaction conditions. rsc.org
Advanced Applications in Chemical Biology and Advanced Materials
The unique properties of this compound make it a valuable component in the design of new molecules for biological and material science applications.
In medicinal chemistry, it serves as a building block for the synthesis of a wide range of biologically active compounds. guidechem.com It has been used in the preparation of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the human GABAA receptor. sigmaaldrich.comchemicalbook.com The bromine atom can participate in halogen bonding, which can enhance the binding affinity of a molecule to its biological target. smolecule.com Its derivatives are being explored as potential enzyme inhibitors and receptor ligands. smolecule.com
In the realm of materials science, this compound is used in the development of advanced materials such as polymers and coatings. chemimpex.com The pyridine moiety can be incorporated into polymer backbones to create materials with specific electronic or optical properties.
Future research will likely focus on designing and synthesizing novel derivatives of this compound with tailored properties for specific applications. This could include the development of new therapeutic agents, advanced functional materials, and probes for chemical biology research.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to have a significant impact on chemical research. These technologies can be used to accelerate the discovery and development of new molecules and reactions.
In the context of this compound, AI and ML algorithms can be used to:
Predict the properties of new derivatives: By training models on existing data, it is possible to predict the biological activity or material properties of novel compounds before they are synthesized.
Design novel molecules with desired properties: Generative models can be used to design new molecules with specific characteristics, such as high binding affinity to a particular protein target. researchgate.net
Predict the outcome of chemical reactions: Machine learning models can be trained to predict the yield and selectivity of a reaction under different conditions, which can help to optimize synthetic routes. nsf.gov For example, machine learning tools are being developed to predict substrate-adaptive conditions for palladium-catalyzed C-N couplings. nsf.gov
Aid in retrosynthetic analysis: AI-powered tools can assist chemists in planning the synthesis of complex molecules by suggesting potential synthetic routes. openreview.net
Q & A
Q. What are the primary synthetic routes for 3-bromo-4-methylpyridine, and how do reaction conditions influence yield?
this compound is typically synthesized via bromination of 4-methylpyridine derivatives. A common method involves direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, regioselective bromination of 4-methylpyridine can be achieved using NBS in acetonitrile at 60–80°C, yielding ~70–80% product . Alternative routes include coupling reactions, such as Suzuki-Miyaura cross-coupling, where this compound acts as an electrophilic partner in the presence of palladium catalysts . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical to minimize side products like di-brominated analogs.
Q. How can the structure of this compound be confirmed experimentally?
Structural elucidation requires a combination of spectroscopic and computational methods:
- NMR : H NMR shows distinct signals for the methyl group (~δ 2.5 ppm) and aromatic protons (~δ 8.0–8.5 ppm). C NMR confirms the bromine substitution pattern .
- X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths and angles, confirming the planar pyridine ring and Br–C bond distance (~1.89 Å) .
- DFT Calculations : Density functional theory predicts molecular geometry and electronic properties (e.g., HOMO-LUMO gaps), validated against experimental data .
Q. What are the key physicochemical properties relevant to handling this compound in the lab?
- Physical State : Colorless to pale yellow liquid (density: 1.549 g/mL at 25°C) .
- Solubility : Miscible with chlorinated solvents (e.g., CHCl₃) and alcohols (e.g., MeOH) but poorly soluble in water .
- Stability : Light-sensitive; store under inert gas (N₂/Ar) at 2–8°C. Reacts with strong oxidizers, necessitating compatibility testing .
Advanced Research Questions
Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?
The bromine atom at the 3-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings. For example, in Suzuki-Miyaura reactions, the electron-withdrawing bromine enhances electrophilicity, enabling efficient coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) . Computational studies reveal that the methyl group at the 4-position slightly destabilizes the transition state due to steric hindrance, requiring careful catalyst selection (e.g., bulky ligands like XPhos) to improve yields .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or dimerization) during functionalization of this compound?
- Catalyst Optimization : Use PdCl₂(dppf) instead of Pd(OAc)₂ to suppress β-hydride elimination, a common pathway for dehalogenation .
- Solvent Control : Polar aprotic solvents (e.g., THF) reduce radical-mediated dimerization compared to DMSO .
- Additives : Addition of ZnCl₂ stabilizes intermediates in Negishi couplings, minimizing undesired pathways .
Q. How can regioselective functionalization of this compound be achieved for complex heterocycle synthesis?
The methyl group directs electrophilic substitutions to the 2- and 6-positions, while bromine facilitates metal insertion at the 3-position. For example:
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- GC-MS : Detects volatile impurities (e.g., residual solvents, di-brominated byproducts) with detection limits <0.1% .
- HPLC-PDA : Quantifies non-volatile contaminants (e.g., oxidized pyridine derivatives) using C18 columns and UV detection at 254 nm .
- Elemental Analysis : Confirms purity (>98%) by measuring Br content (theoretical: 46.5%) .
Methodological Considerations
Q. How should researchers handle discrepancies in reported reaction yields for this compound derivatives?
- Reproduce Conditions : Verify solvent purity, catalyst batch, and reaction setup (e.g., inert atmosphere).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated 4-methylpyridine) that may reduce yields .
- Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up, as exothermic bromination can lead to runaway reactions .
Q. What safety protocols are critical when working with this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
